6-Amino-4-[5-(2-cyanophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-[5-(2-cyanophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method includes the condensation of aryl aldehydes, hydrazine hydrate, ethyl benzoylacetate, and malononitrile . This reaction can be catalyzed by choline chloride/thiourea under reflux conditions for 40 minutes or under ultrasonic irradiation for 8 minutes . The reaction yields the desired product with high efficiency and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-[5-(2-cyanophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Amino-4-[5-(2-cyanophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Amino-4-[5-(2-cyanophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to intercalate with DNA, disrupting DNA replication and transcription processes . This intercalation can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-3-ethyl-4-(2-methoxyphenyl)-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile
- 6-Amino-4-(3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile
- 6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile
Uniqueness
What sets 6-Amino-4-[5-(2-cyanophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile apart from similar compounds is its unique structural features, which contribute to its distinct biological activities and potential applications. The presence of the 2-cyanophenyl and 2-furyl groups enhances its ability to interact with biological targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C19H13N5O2 |
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Molecular Weight |
343.3 g/mol |
IUPAC Name |
6-amino-4-[5-(2-cyanophenyl)furan-2-yl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C19H13N5O2/c1-10-16-17(13(9-21)18(22)26-19(16)24-23-10)15-7-6-14(25-15)12-5-3-2-4-11(12)8-20/h2-7,17H,22H2,1H3,(H,23,24) |
InChI Key |
LQCITFUQIIMVHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(O3)C4=CC=CC=C4C#N |
Origin of Product |
United States |
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